4-Amino-5-(methylamino)pyrimidin-2-ol

Physicochemical profiling Lipophilicity Pyrimidine analogs

4-Amino-5-(methylamino)pyrimidin-2-ol, systematically identified as 6-amino-5-(methylamino)-1H-pyrimidin-2-one (CAS 527673-46-7), is a C5-substituted aminopyrimidinone with molecular formula C5H8N4O and molecular weight 140.14 g/mol. The compound belongs to the broader pyrimidine nucleobase analog class and is structurally related to the endogenous epigenetic marker 5-methylcytosine (CAS 554-01-8), differing primarily by replacement of the 5-methyl group with a 5-methylamino substituent.

Molecular Formula C5H8N4O
Molecular Weight 140.14 g/mol
CAS No. 527673-46-7
Cat. No. B13115419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-(methylamino)pyrimidin-2-ol
CAS527673-46-7
Molecular FormulaC5H8N4O
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCNC1=C(NC(=O)N=C1)N
InChIInChI=1S/C5H8N4O/c1-7-3-2-8-5(10)9-4(3)6/h2,7H,1H3,(H3,6,8,9,10)
InChIKeyJNWBTYLVGZLOGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-5-(methylamino)pyrimidin-2-ol (CAS 527673-46-7): Core Physicochemical Identity and Comparator Landscape for Informed Procurement


4-Amino-5-(methylamino)pyrimidin-2-ol, systematically identified as 6-amino-5-(methylamino)-1H-pyrimidin-2-one (CAS 527673-46-7), is a C5-substituted aminopyrimidinone with molecular formula C5H8N4O and molecular weight 140.14 g/mol [1]. The compound belongs to the broader pyrimidine nucleobase analog class and is structurally related to the endogenous epigenetic marker 5-methylcytosine (CAS 554-01-8), differing primarily by replacement of the 5-methyl group with a 5-methylamino substituent [2]. This substitution introduces an additional hydrogen-bond donor at position 5, altering key computed physicochemical properties including lipophilicity (XLogP3 = -1.0) and topological polar surface area (TPSA = 79.5 Ų) relative to its closest in-class analogs [1].

Why In-Class Analogs Cannot Substitute for 4-Amino-5-(methylamino)pyrimidin-2-ol in Structure-Sensitive Applications


The 5-substituent on the pyrimidin-2(1H)-one scaffold governs both intermolecular interaction potential and physicochemical behavior, making generic substitution across in-class analogs unreliable. 5-Methylcytosine (CAS 554-01-8) bears a non-polar methyl group at C5 (XLogP3 = -0.8), while 4-amino-5-(aminomethyl)pyrimidin-2(1H)-one (CAS 120908-32-9) carries a primary aminomethyl group (XLogP3 = -1.8) [1][2]. The target compound's 5-methylamino group (XLogP3 = -1.0) occupies an intermediate lipophilicity space and offers a secondary amine hydrogen-bond donor not present in the 5-methyl analog, with a TPSA of 79.5 Ų versus 67.5 Ų for 5-methylcytosine [1][3]. A regioisomer, 5-amino-4-methylamino-2(1H)-pyrimidinone (CAS 104096-91-5), shares identical molecular weight and TPSA but differs in substitution pattern, potentially altering tautomeric equilibrium and target recognition [4]. These quantifiable differences in hydrogen-bond capacity, polarity, and lipophilicity directly impact solubility, chromatographic retention, and molecular recognition events, rendering simple analog substitution invalid for applications where 5-position functionality is a critical design parameter.

Quantitative Differentiation of 4-Amino-5-(methylamino)pyrimidin-2-ol vs. Closest Analogs: A Procurement-Relevant Evidence Guide


Computed Lipophilicity (XLogP3) Comparison: Intermediate Hydrophilicity Relative to 5-Methyl and 5-Aminomethyl Analogs

The target compound exhibits a computed XLogP3 value of -1.0, positioning it between 5-methylcytosine (XLogP3 = -0.8) and 4-amino-5-(aminomethyl)pyrimidin-2(1H)-one (XLogP3 = -1.8) on the lipophilicity scale [1][2][3]. This intermediate hydrophilicity arises from the methylamino substituent, which introduces polarity through its secondary amine while retaining a modest hydrophobic methyl component.

Physicochemical profiling Lipophilicity Pyrimidine analogs

Topological Polar Surface Area (TPSA) Differentiation: Increased Polarity vs. 5-Methylcytosine

The target compound has a computed TPSA of 79.5 Ų, which is 12.0 Ų higher than that of 5-methylcytosine (TPSA = 67.5 Ų) [1][2]. This elevation is attributable to the additional nitrogen atom in the 5-methylamino substituent. In contrast, the 5-aminomethyl analog exhibits an even higher TPSA of 93.5 Ų, while the regioisomer 5-amino-4-methylamino-2(1H)-pyrimidinone shares the identical TPSA of 79.5 Ų but with a different spatial distribution of polar atoms [3][4].

Polar surface area Drug-likeness Membrane permeability

Hydrogen Bond Donor/Acceptor Profile: Enhanced H-Bond Donor Capacity Relative to 5-Methylcytosine

The target compound possesses 3 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA), compared to 2 HBD and 2 HBA for 5-methylcytosine [1][2]. The additional HBD arises from the secondary amine (-NH-CH3) at position 5, which is absent in the 5-methyl analog. This extra hydrogen-bond donor site enables distinct molecular recognition patterns, including potential for bifurcated hydrogen bonds or altered base-pairing geometries when used as a nucleobase surrogate [3].

Hydrogen bonding Molecular recognition Base-pairing analogs

Regioisomeric Differentiation: 4-Amino-5-(methylamino) vs. 5-Amino-4-(methylamino) Substitution Pattern

The target compound (4-amino-5-methylamino substitution) and its regioisomer 5-amino-4-methylamino-2(1H)-pyrimidinone (CAS 104096-91-5) share identical molecular formula (C5H8N4O), molecular weight (140.14 g/mol), XLogP3 (-1.0), and TPSA (79.5 Ų) [1][2]. However, the positional exchange of the amino and methylamino groups alters the electronic environment of the pyrimidinone ring, specifically affecting the tautomeric equilibrium between the 2-oxo and 2-hydroxy forms and the hydrogen-bond donor/acceptor orientation at positions 4 and 5 [3]. This regioisomeric distinction is critical for applications where precise positioning of the methylamino group governs molecular recognition.

Regioisomer discrimination Tautomerism Structure-activity relationships

Vendor-Supplied Purity Baseline: 98% Assay Specification (Leyan, Product 2240033)

A commercial supplier (Leyan) lists 6-amino-5-(methylamino)pyrimidin-2(1H)-one (synonymous with the target compound) at 98% purity under product number 2240033 . This purity specification provides a procurement benchmark for initial screening and building-block applications. However, no certified reference standard or pharmacopoeial monograph was identified for this compound; purity is vendor-specified and should be independently verified for critical applications .

Purity specification Quality control Procurement benchmark

High-Value Application Scenarios for 4-Amino-5-(methylamino)pyrimidin-2-ol Based on Evidenced Differentiation


Epigenetic Probe Design Requiring Modified Nucleobase Hydrogen-Bond Patterns

Where 5-methylcytosine (HBD = 2) fails to provide sufficient hydrogen-bond donor capacity for a target binding site, the target compound introduces a secondary amine at C5 (HBD = 3) [1]. This enables probe molecules with altered DNA methyltransferase (DNMT) or TET enzyme recognition profiles, particularly in studies discriminating between 5-methyl and 5-methylamino modifications in nucleic acid contexts [2].

Physicochemical Property Optimization in Early-Stage Medicinal Chemistry Programs

The compound occupies a distinct TPSA-XLogP3 space (79.5 Ų, -1.0) between the more lipophilic 5-methyl analog (67.5 Ų, -0.8) and the more polar 5-aminomethyl analog (93.5 Ų, -1.8) [1]. This intermediate profile makes it a valuable tool compound for systematic SAR exploration of 5-substituted pyrimidin-2(1H)-ones, allowing medicinal chemists to probe the impact of incremental polarity changes on permeability, solubility, and target engagement without committing to full synthesis of multiple analogs [2].

Regioisomer Discrimination Studies in Analytical Method Development

The existence of a close regioisomer (5-amino-4-methylamino-2(1H)-pyrimidinone, CAS 104096-91-5) with identical global descriptors (MW 140.14, XLogP3 -1.0, TPSA 79.5 Ų) creates a stringent test case for chromatographic method development [1][2]. Procurement of both isomers enables validation of HPLC, UPLC, or SFC methods capable of resolving compounds differentiated solely by substituent positioning, a critical capability for impurity profiling and quality control in pyrimidine-based drug substance manufacturing [3].

Synthetic Intermediate for N-Methylated Pyrimidine Derivatives

The Brown (2007) synthetic route establishes that 4-amino-5-methylaminopyrimidine can be accessed via LiAlH4 reduction of 4-amino-5-formamido-2-methylthiopyrimidine followed by 2-substituent removal [1]. The 5-methylamino group serves as a synthetic handle for further derivatization, including acylation, sulfonylation, or reductive amination, providing access to a library of N5-functionalized pyrimidine analogs that cannot be generated from the 5-methyl or 5-unsubstituted parent compounds.

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